Technical Guide: Physicochemical and Structural Characterization of C14H10BrFO2
Technical Guide: Physicochemical and Structural Characterization of C14H10BrFO2
Executive Summary
This guide provides a comprehensive technical framework for the analysis of the chemical entity represented by the molecular formula C14H10BrFO2. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond basic data to establish a robust scientific narrative. It covers the precise determination of molecular weight, explores the landscape of potential structural isomers, and details validated, step-by-step analytical protocols for unambiguous characterization. By integrating principles of mass spectrometry, NMR spectroscopy, and chromatographic separation, this guide offers the causal reasoning behind experimental choices. Furthermore, it contextualizes the potential significance of this halogenated aromatic scaffold in modern medicinal chemistry, grounding its claims in authoritative references.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any novel chemical entity is the precise determination of its molecular formula and weight. These values are critical for database registration, analytical method development, and confirmation of synthesis.
Elemental Composition and Molecular Weight
The molecular formula C14H10BrFO2 dictates the constituent elements and their counts. Based on this formula, two key mass values are calculated: the monoisotopic mass and the average molecular weight.
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Monoisotopic Mass is calculated using the mass of the most abundant stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS) for accurate formula determination.[1]
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Average Molecular Weight (often termed molecular weight) is calculated using the standard atomic weights of the elements, which are weighted averages of the natural abundances of all stable isotopes.[2] This value is used for bulk material calculations, such as reagent preparation.
The precise values, derived from IUPAC-recommended atomic masses, are summarized below.[3]
| Property | Value | Significance & Application |
| Molecular Formula | C14H10BrFO2 | Defines the elemental makeup of the molecule. |
| Monoisotopic Mass | 307.98483 Da | The primary value used for elemental composition confirmation via High-Resolution Mass Spectrometry (HRMS).[4] |
| Average Molecular Weight | 309.13 g/mol | Used for stoichiometric calculations in chemical reactions and solution preparation. |
| Nominal Mass | 308 Da | The integer mass of the most abundant isotopes, used in low-resolution mass spectrometry. |
Calculations are based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O.
The Isomeric Landscape: Beyond the Formula
A single molecular formula can represent multiple distinct chemical structures known as isomers. For drug development, distinguishing between isomers is critical, as different arrangements of atoms can lead to vastly different pharmacological and toxicological profiles. The formula C14H10BrFO2 suggests a diaryl structure, such as a diphenyl ether or benzophenone, offering numerous possibilities for positional isomerism of the bromine, fluorine, and oxygen-containing substituents.
For instance, a known compound matching this formula is 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone .[4] In this structure, the atoms are arranged around a diphenyl ether core. However, dozens of other positional isomers are possible by rearranging the substituents on the two phenyl rings.
Distinguishing these requires sophisticated analytical techniques capable of probing the precise connectivity and chemical environment of each atom. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.[5][6]
Analytical Strategy for Structural Elucidation and Validation
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of a compound with the formula C14H10BrFO2. The workflow below outlines a self-validating system, ensuring data integrity at each stage.
Figure 1: A comprehensive analytical workflow for the characterization of a novel chemical entity like C14H10BrFO2.
Protocol 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally confirm the elemental formula C14H10BrFO2 by measuring the exact mass of the molecular ion and analyzing its characteristic isotopic pattern.
Causality: HRMS instruments provide mass measurements with high accuracy (typically sub-ppm), which is essential for discriminating between molecules with similar nominal masses but different elemental compositions.[7][8] The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), provides a definitive validation point through its unique M and M+2 isotopic signature.
Step-by-Step Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
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Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving a resolution of >10,000.[9]
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Ionization: Introduce the sample via electrospray ionization (ESI) in positive ion mode. The formic acid facilitates protonation to form the [M+H]⁺ ion.
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Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated according to the manufacturer's protocol to achieve mass accuracy < 5 ppm.
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Data Analysis & Validation:
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Locate the monoisotopic peak for the [M+H]⁺ ion. The expected exact mass is 308.99276 Da.
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Verify that the measured mass is within 5 ppm of the theoretical mass.
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Analyze the isotopic pattern. A prominent peak should appear at M+2 (corresponding to the ⁸¹Br isotope) with an intensity approximately 97% of the monoisotopic (M) peak. This pattern is a hallmark of a monobrominated compound.
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Use the instrument's software to generate possible elemental formulas based on the accurate mass and isotopic pattern. C14H11BrFO2⁺ should be the top-ranked hit.[1][10]
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Figure 2: Logical workflow for confirming elemental composition using HRMS data.
Protocol 2: Structural Isomer Elucidation via NMR Spectroscopy
Objective: To determine the precise connectivity of atoms and thus identify the specific structural isomer of C14H10BrFO2.
Causality: NMR spectroscopy is the most powerful tool for structure elucidation.[11] It provides information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their relative numbers, and their connectivity through bonds.[12] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[5]
Step-by-Step Methodology:
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
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1D NMR Acquisition:
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¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration (relative number of protons), and coupling patterns (splitting) provide initial structural clues.
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[12]
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¹⁹F NMR: Acquire a fluorine spectrum. Since ¹⁹F is 100% abundant, this is a highly sensitive experiment that will show a distinct signal for the fluorine atom, with coupling to nearby protons.
-
-
2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, revealing which protons are adjacent to each other in the structure.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.
-
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Data Analysis & Structure Assembly:
-
Integrate all spectral data. Use the HMBC correlations to piece together the fragments identified in the 1D and COSY spectra.
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The ¹⁹F signal and its correlations will be key to placing the fluorine atom correctly.
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The characteristic splitting patterns in the aromatic region of the ¹H spectrum will define the substitution patterns on the phenyl rings.
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Combine all evidence to propose a single, unambiguous structure that is consistent with all NMR data and the HRMS-confirmed molecular formula.
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Significance in Drug Development
The inclusion of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[13][14]
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Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[14][15]
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Bromine: Introducing a bromine atom can increase selectivity and potency.[16] The "halogen bond," a specific non-covalent interaction, can favorably influence drug-target binding.[17] Furthermore, bromine's size can serve as a useful steric element in rational drug design.
A compound with the C14H10BrFO2 scaffold is therefore of significant interest. Its aromatic nature suggests potential interactions with a wide range of biological targets, while the specific combination of fluorine and bromine offers a sophisticated means to fine-tune its properties for improved efficacy and safety profiles.
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